REACTION_CXSMILES
|
Cl[C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][CH:3]=1.[C:9](#N)[CH3:10].[Li].C1C[O:16]CC1>>[CH3:8][C:5]1[CH:6]=[CH:7][C:2]([C:9]([CH3:10])=[O:16])=[CH:3][CH:4]=1 |^1:11|
|
Name
|
|
Quantity
|
126.5 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)C
|
Name
|
|
Quantity
|
45.1 g
|
Type
|
reactant
|
Smiles
|
C(C)#N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
freshly distilled)
|
Type
|
CUSTOM
|
Details
|
quantification of lithium consumption) of >98% (overall 7.5 h)
|
Duration
|
7.5 h
|
Type
|
ADDITION
|
Details
|
the reaction mixture is added to 200 g of water
|
Type
|
TEMPERATURE
|
Details
|
under reflux
|
Type
|
CUSTOM
|
Details
|
The organic phase is then separated off
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase extracted once more with 100 ml of petroleum ether
|
Type
|
DISTILLATION
|
Details
|
The united organic phases are distilled
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC=C(C=C1)C(=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.99 mol | |
AMOUNT: MASS | 132.7 g | |
YIELD: PERCENTYIELD | 99% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
Cl[C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][CH:3]=1.[C:9](#N)[CH3:10].[Li].C1C[O:16]CC1>>[CH3:8][C:5]1[CH:6]=[CH:7][C:2]([C:9]([CH3:10])=[O:16])=[CH:3][CH:4]=1 |^1:11|
|
Name
|
|
Quantity
|
126.5 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)C
|
Name
|
|
Quantity
|
45.1 g
|
Type
|
reactant
|
Smiles
|
C(C)#N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
freshly distilled)
|
Type
|
CUSTOM
|
Details
|
quantification of lithium consumption) of >98% (overall 7.5 h)
|
Duration
|
7.5 h
|
Type
|
ADDITION
|
Details
|
the reaction mixture is added to 200 g of water
|
Type
|
TEMPERATURE
|
Details
|
under reflux
|
Type
|
CUSTOM
|
Details
|
The organic phase is then separated off
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase extracted once more with 100 ml of petroleum ether
|
Type
|
DISTILLATION
|
Details
|
The united organic phases are distilled
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC=C(C=C1)C(=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.99 mol | |
AMOUNT: MASS | 132.7 g | |
YIELD: PERCENTYIELD | 99% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |